3-Hexyloxypropylene glycol

Description

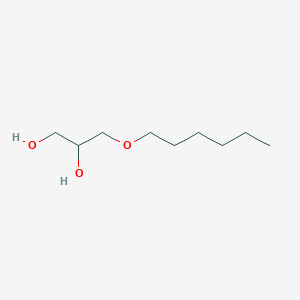

Structure

3D Structure

Properties

IUPAC Name |

3-hexoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVMITUCTLYRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893620 | |

| Record name | 3-Hexyloxypropylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10305-38-1 | |

| Record name | 3-(Hexyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10305-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyloxypropylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyloxypropylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hexyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXYLOXYPROPYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485P35DA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hexyloxypropylene Glycol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Hexyloxypropylene glycol, also known as 3-hexoxypropane-1,2-diol. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, and diverse applications of this versatile amphiphilic compound. The narrative synthesizes fundamental scientific principles with practical, field-proven insights to deliver a thorough and actionable resource.

Introduction: Understanding the Molecular Architecture and its Implications

This compound (CAS No: 10305-38-1) is a member of the alkyl glycerol ether family, characterized by a propane-1,2-diol (propylene glycol) backbone with a hexyl ether linkage at the C3 position.[1][2] This unique molecular structure imparts an amphiphilic nature to the compound, featuring a hydrophilic diol head and a hydrophobic hexyl tail.[3] This dual characteristic is the cornerstone of its functionality, governing its solubility, interfacial activity, and broad utility in various formulations.

The interplay between the hydrophilic diol group, capable of forming hydrogen bonds, and the lipophilic alkyl chain dictates its behavior in both aqueous and non-aqueous systems, making it an effective surfactant, emollient, and solubilizing agent.[3]

Physicochemical and Computed Properties

A precise understanding of the physicochemical properties of this compound is essential for its effective application in research and formulation development. The following tables summarize its key identifiers and both experimentally determined and computationally predicted properties.

| Identifier | Value |

| IUPAC Name | 3-hexoxypropane-1,2-diol |

| Synonyms | This compound, 1-O-Hexylglycerol |

| CAS Number | 10305-38-1[1] |

| Molecular Formula | C₉H₂₀O₃[1] |

| Molecular Weight | 176.25 g/mol [1] |

| Canonical SMILES | CCCCCCOCC(CO)O[2] |

| Property | Value | Source Type |

| XlogP (Partition Coeff.) | 1.1[4] | Computed |

| pKa | 13.69 ± 0.20 | Predicted |

| Flash Point | 109 °C at 4 mm Hg | Experimental |

| Boiling Point (estimated) | ~240-260 °C (by extrapolation) | Estimated |

| Density (estimated) | ~0.96 g/mL | Estimated |

Synthesis of 3-Alkoxypropane-1,2-diols: A Mechanistic Approach

The synthesis of 3-alkoxypropane-1,2-diols, including the target compound, is most effectively achieved through the base-catalyzed ring-opening of glycidol with the corresponding alcohol. This method offers high yields and good selectivity under relatively mild conditions.[5] The Williamson ether synthesis, reacting an alkoxide with an alkyl halide, is another classical and viable route.[2]

Synthesis via Glycidol Ring-Opening

The reaction of glycidol with hexanol in the presence of a basic catalyst, such as potassium hydroxide (KOH), provides a straightforward and efficient route to this compound.[5]

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound.

Causality in Experimental Design: The choice of a basic catalyst is crucial as it deprotonates the alcohol, forming a more potent nucleophile (alkoxide) that readily attacks the less sterically hindered primary carbon of the epoxide ring in glycidol. Slow, dropwise addition of glycidol to the alcohol-catalyst mixture is a critical experimental parameter. This technique maintains a low concentration of the highly reactive glycidol, which minimizes side reactions such as polymerization, thereby significantly improving the selectivity and yield of the desired monoether product.[5]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general methodology for the synthesis of 3-alkoxypropane-1,2-diols.[5]

Materials:

-

Glycidol (1.0 eq)

-

1-Hexanol (15 eq)

-

Potassium Hydroxide (KOH) (0.2 eq)

-

Syringe pump

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Charge the round-bottom flask with 1-Hexanol and KOH.

-

Heat the mixture to 65 °C with stirring to ensure the catalyst dissolves.

-

Using a syringe pump, add glycidol dropwise to the reaction mixture over a period of 15-30 minutes.

-

Maintain the reaction at 65 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a suitable acid (e.g., dilute HCl).

-

Remove the excess 1-Hexanol under reduced pressure (vacuum distillation).

-

Purify the resulting crude product by fractional distillation or column chromatography to yield pure this compound.

Applications in Research and Development

The amphiphilic nature of this compound makes it a valuable ingredient in a range of applications, from cosmetics and personal care to potential roles in drug delivery systems.

Cosmetics and Personal Care

In cosmetic formulations, this compound serves multiple functions:

-

Humectant and Emollient: The diol headgroup attracts and retains moisture, while the alkyl chain provides a smooth, non-greasy feel on the skin.[3]

-

Solubilizer and Stabilizer: It can help to dissolve hydrophobic active ingredients in aqueous formulations and stabilize emulsions by reducing interfacial tension.[6]

-

Surfactant: Its ability to orient at oil-water interfaces makes it an effective component in cleaning products, aiding in the removal of oily residues.[3]

Drug Development and Delivery

The properties that make this compound useful in cosmetics also suggest its potential in pharmaceutical sciences.

-

Skin Penetration Enhancer: Propylene glycol and its derivatives are known to enhance the permeation of drugs through the skin.[7] They are thought to achieve this by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of active pharmaceutical ingredients (APIs) into the deeper layers of the skin.[7]

-

Drug Delivery Systems: Its hygroscopic nature could be leveraged in the design of moisture-controlled drug delivery systems.[2]

Biological Activity of Alkyl Glycerol Ethers

While specific studies on the pharmacological effects of this compound are limited, the broader class of alkyl glycerol ethers (AGEs) has been the subject of significant research. AGEs are naturally occurring lipids and are known precursors for the biosynthesis of plasmalogens and the potent signaling molecule, Platelet-Activating Factor (PAF).[8][9]

Research has indicated that AGEs possess a range of biological activities, including:

-

Immunomodulatory Effects: Some AGEs have been shown to stimulate the immune system.[6]

-

Anti-inflammatory Properties: A study on a related compound, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, demonstrated significant anti-inflammatory activity. It was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide-activated macrophages.[10] The mechanism of action was elucidated to involve the inhibition of multiple inflammatory signaling pathways, including Syk/NF-κB, IKKɛ/IRF-3, and p38/AP-1.[10]

-

Anti-cancer Activity: Shark liver oil, a rich source of AGEs, has been investigated for its anti-tumor properties.[11]

These findings suggest that this compound and other synthetic AGEs could be valuable tools for researchers investigating inflammatory diseases and immune responses, and may serve as lead compounds for the development of new therapeutics.

Figure 2: Proposed anti-inflammatory mechanism of a 3-alkoxypropane-1,2-diol derivative.[10]

Safety and Toxicology

Based on GHS classifications from notifications to the ECHA C&L Inventory, this compound is classified as causing serious eye irritation (H319).[4] A toxicological review of propylene glycols as a class indicates that they generally exhibit a low risk to human health, with no evidence of carcinogenic, mutagenic, or reproductive/developmental toxicity.[12] However, some individuals may show rare idiosyncratic skin reactions to propylene glycol itself.[12]

Standard laboratory safety precautions, including the use of safety glasses and gloves, should be observed when handling this compound.

Self-Validating Experimental Protocols

To ensure scientific rigor and reproducibility, standardized methodologies should be employed for the determination of key chemical properties.

Determination of Octanol-Water Partition Coefficient (LogP)

Methodology: OECD Test Guideline 107, "Partition Coefficient (n-octanol/water): Shake Flask Method".

Principle: This method determines the ratio of a substance's concentration in a two-phase system of n-octanol and water at equilibrium. It is suitable for compounds with LogP values between -2 and 4.

Protocol:

-

Preparation: Prepare a stock solution of this compound in n-octanol. Ensure both n-octanol and water are mutually saturated before use.

-

Partitioning: In a series of flasks, combine varying ratios of the n-octanol stock solution and water.

-

Equilibration: Agitate the flasks at a constant temperature (20-25 °C) until equilibrium is reached.

-

Phase Separation: Separate the n-octanol and water phases, typically by centrifugation to prevent emulsion formation.

-

Analysis: Determine the concentration of the analyte in both phases using a suitable analytical technique (e.g., GC-MS, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Figure 3: Workflow for LogP determination via the Shake Flask Method.

Determination of Viscosity

Methodology: OECD Test Guideline 114, "Viscosity of Liquids".

Principle: This guideline describes several methods for measuring the viscosity of Newtonian liquids. For a compound like this compound, a rotational viscometer is a suitable choice.

Protocol (Rotational Viscometer):

-

Calibration: Calibrate the viscometer using a standard of known viscosity.

-

Sample Preparation: Place the sample in the temperature-controlled sample cup of the viscometer.

-

Equilibration: Allow the sample to reach the desired temperature (e.g., 20 °C and 40 °C).

-

Measurement: Rotate the spindle at various speeds (shear rates) and record the corresponding torque.

-

Calculation: The instrument's software calculates the dynamic viscosity (in mPa·s) from the torque, spindle geometry, and rotational speed. For a Newtonian fluid, the viscosity will be independent of the shear rate.

Determination of Acid Dissociation Constant (pKa)

Methodology: Potentiometric Titration.

Principle: The pKa of the hydroxyl groups can be determined by titrating a solution of the compound with a strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/co-solvent if solubility is low). Purge with nitrogen to remove dissolved CO₂.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of base required to reach the equivalence point (inflection point of the curve) has been added.

Conclusion

This compound is a multifunctional compound whose utility is deeply rooted in its amphiphilic chemical structure. Its role as an effective surfactant, emollient, and solubilizer is well-established in the cosmetics and personal care industries. Emerging research into the biological activities of the broader alkyl glycerol ether family, particularly their anti-inflammatory and immunomodulatory potential, opens new avenues for its application in drug discovery and development. This guide provides a foundational understanding of its chemical properties, synthesis, and a framework for its application, underpinned by robust, verifiable experimental methodologies.

References

-

Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. Marine Drugs, 8(8), 2267–2300. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11229094, this compound. Retrieved from [Link]

-

Gerli, R. (n.d.). Glycerol ethers. Cyberlipid. Retrieved from [Link]

-

Sultanov, R. M., Poleshchuk, T. S., Ermolenko, E. V., & Kasyanov, S. P. (2023). Protective properties of marine alkyl glycerol ethers in chronic stress. Marine Drugs, 21(4), 221. Retrieved from [Link]

-

Sultanov, R., Ermolenko, E., & Kasyanov, S. P. (2022). Alkyl Glycerol Ethers as Adaptogens. Marine Drugs, 20(12), 779. Retrieved from [Link]

-

Leal-Duaso, A., Caballero, M., Urriolabeitia, A., Mayoral, J. A., García, J. I., & Pires, E. (2018). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived green solvents. Green Chemistry, 20(1), 147-157. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite for CID 11229094. Retrieved from [Link]

-

Le Gars, M., et al. (2018). Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. Marine Drugs, 16(4), 101. Retrieved from [Link]

-

Gaunt, I. F., & Carpanini, F. M. (2012). A toxicological review of the propylene glycols. Food and Chemical Toxicology, 50(10), 3451-3461. Retrieved from [Link]

-

Yu, T., et al. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology, 83(11), 1540-1551. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88327950. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85759. Retrieved from [Link]

-

Singh, R., et al. (2018). Ether Glycerophospholipids and Their Potential as Therapeutic Agents. ResearchGate. Retrieved from [Link]

-

Singh, P. P., et al. (1984). A pharmacological study of propane-1,2-diol. Indian journal of physiology and pharmacology, 28(3), 233-238. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. Retrieved from [Link]

-

Dalton, P., et al. (2018). Lack of respiratory and ocular effects following acute propylene glycol exposure in healthy humans. Inhalation toxicology, 30(3), 124-132. Retrieved from [Link]

-

Alonso, C., et al. (2019). Effect of propylene glycol on the skin penetration of drugs. Archives of dermatological research, 311(10), 803-812. Retrieved from [Link]

-

Shirwaikar, A., & Rao, P. G. (1995). Ophthalmic Irritation Potential of Propylene Glycol. Indian Journal of Pharmaceutical Sciences, 57(3), 110. Retrieved from [Link]

-

Emmen, H. H., et al. (2003). Human volunteer study with PGME: eye irritation during vapour exposure. Toxicology letters, 140, 249-259. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950841. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PROPANEDIOL (PROPANDİOL). Retrieved from [Link]

-

New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: Propylene Glycol. Retrieved from [Link]

Sources

- 1. [PDF] Alkyl Glycerol Ethers as Adaptogens | Semantic Scholar [semanticscholar.org]

- 2. Buy 3-(Hexyloxy)propane-1,2-diol | 10305-38-1 [smolecule.com]

- 3. Protective properties of marine alkyl glycerol ethers in chronic stress. — MED-LIFE DISCOVERIES [med-life.ca]

- 4. This compound | C9H20O3 | CID 11229094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. mdpi.com [mdpi.com]

- 7. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Properties of Marine Alkyl Glycerol Ethers in Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hexyloxypropylene Glycol (CAS: 10305-38-1)

This technical guide provides a comprehensive overview of 3-Hexyloxypropylene glycol, a versatile propylene glycol ether with emerging applications in the fields of research, cosmetics, and pharmaceuticals. This document delves into its chemical and physical properties, synthesis methodologies, potential applications in drug development, and detailed analytical techniques for its characterization, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound, also known as 3-(hexyloxy)propane-1,2-diol or 1-O-Hexylglycerol, is a member of the P-series glycol ethers, which are generally recognized for their lower toxicity compared to the E-series (ethylene glycol ethers)[1]. Its unique molecular structure, incorporating both a hydrophilic diol functionality and a hydrophobic hexyl ether chain, imparts amphiphilic properties that are key to its diverse applications.

Synonyms: 3-(Hexyloxy)propane-1,2-diol, 1,2-Propanediol, 3-(hexyloxy)-, Glycerol α-hexyl ether, 1-O-Hexyl-rac-glycerol[2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in various formulations and experimental designs.

| Property | Value | Source(s) |

| CAS Number | 10305-38-1 | [2][3][6] |

| Molecular Formula | C₉H₂₀O₃ | [2][3][7] |

| Molecular Weight | 176.25 g/mol | [2][7] |

| IUPAC Name | 3-(hexyloxy)propane-1,2-diol | [7] |

| Appearance | Clear, colorless liquid | [8] |

| Boiling Point | 278 °C at 102.7-102.9 kPa; 109 °C at 4 Torr | [2][3] |

| Melting Point | -5.5 to 0 °C | [6] |

| Density | 0.97 g/cm³ at 20 °C; 1.0184 g/cm³ at 20 °C | [2][3][6] |

| Flash Point | 109 °C (at 4mm Hg) | |

| Solubility | Limited solubility in water | [8] |

| LogP | 1.81 at 20 °C | [2] |

| Surface Tension | 56.2 mN/m at 1g/L and 20 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a prominent and versatile method. This approach offers good control over the final product and is widely applicable for the preparation of ethers.

Williamson Ether Synthesis

This classic nucleophilic substitution reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, a protected glycerol derivative is typically used to ensure regioselectivity.

Caption: Williamson ether synthesis workflow for this compound.

-

Protection of Glycerol:

-

To a solution of glycerol (1.0 eq) in acetone, add a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature for 24 hours to form solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).

-

Neutralize the acid with a base (e.g., sodium bicarbonate), filter, and remove the acetone under reduced pressure. Purify the resulting solketal by distillation. The protection of two hydroxyl groups is a critical step to prevent side reactions and ensure the formation of the desired 1-O-alkylated product.

-

-

Formation of the Alkoxide:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified solketal (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. The use of a strong base like NaH is essential to deprotonate the primary alcohol of solketal, forming the nucleophilic alkoxide.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

-

Etherification:

-

Slowly add 1-bromohexane (1.2 eq) to the reaction mixture via a syringe.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Deprotection:

-

Cool the reaction mixture to room temperature and quench the excess NaH by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To the crude protected ether, add a solution of aqueous hydrochloric acid (e.g., 2 M HCl) and stir at room temperature. The acidic conditions hydrolyze the acetal protecting group.

-

Monitor the deprotection by TLC. Once complete, neutralize the acid with a base and extract the final product.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.

-

Direct Etherification of Glycerol

An alternative, more atom-economical approach is the direct etherification of glycerol with a hexylating agent. This method often requires a catalyst to promote the reaction and can sometimes lead to a mixture of mono-, di-, and tri-substituted products.

Caption: Simplified workflow for the direct etherification of glycerol.

Applications in Drug Development and Research

While specific data on this compound is limited, the broader class of alkyl glyceryl ethers exhibits several properties that make them attractive for pharmaceutical and cosmetic applications. Propylene glycols are widely used as excipients in various drug formulations to enhance the solubility of hydrophobic compounds[9][10].

-

Skin-Conditioning Agent and Penetration Enhancer: Alkyl glyceryl ethers are known to function as skin-conditioning agents[11]. The hexyl chain of this compound can integrate into the lipid bilayers of the stratum corneum, potentially disrupting its ordered structure and enhancing the penetration of co-administered active pharmaceutical ingredients (APIs).

-

Solvent and Co-solvent: Its amphiphilic nature suggests its utility as a solvent or co-solvent in topical, oral, and parenteral formulations to dissolve poorly water-soluble drugs. Propylene glycol itself is a common solvent in pharmaceutical preparations[10][12].

-

Antimicrobial Properties: Some glycerol monoalkyl ethers have demonstrated antimicrobial activity[11]. This intrinsic property could be beneficial in topical formulations, potentially reducing the need for additional preservatives.

-

Drug Delivery Systems: The hygroscopic nature of the diol group could be leveraged in the design of moisture-controlled drug delivery systems[7]. Furthermore, its amphiphilic character makes it a candidate for the formation of micelles or other self-assembling structures for drug encapsulation and delivery. Copolymers based on propylene glycol have been investigated for siRNA delivery[13].

Analytical and Quality Control Methods

Robust analytical methods are crucial for the characterization and quality control of this compound. Gas chromatography is the preferred technique for the analysis of propylene glycols due to its accuracy and the relative ease of sample preparation[14].

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound.

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent such as methanol or dichloromethane to a known concentration (e.g., 1 mg/mL).

-

For analysis in complex matrices (e.g., biological fluids or formulations), a derivatization step may be necessary to increase volatility and improve chromatographic performance. A common derivatizing agent is phenylboronic acid[15].

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C. (Note: This is a starting point and should be optimized for the specific instrument and column.)

-

-

-

Data Analysis:

-

The purity of the sample can be determined by calculating the peak area percentage of the main component.

-

For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons (a triplet for the terminal methyl group, and multiplets for the methylene groups), signals for the methylene and methine protons of the propane-1,2-diol backbone, and signals for the hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each carbon atom in the molecule, confirming the presence of the hexyl chain and the propane-1,2-diol moiety.

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.

-

C-H stretching vibrations for the alkyl chain in the 2850-3000 cm⁻¹ region.

-

A prominent C-O stretching band for the ether linkage around 1100 cm⁻¹.

-

C-O stretching bands for the primary and secondary alcohols.

Mass spectrometry, particularly when coupled with GC (GC-MS), is a powerful tool for the identification and structural elucidation of this compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of alkyl fragments and functional groups. For propylene glycols, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and produce characteristic mass spectra[18][19][20].

Safety and Toxicology

Based on the available information, this compound is classified as causing serious eye irritation.

-

GHS Hazard Statements: H319: Causes serious eye irritation[7][21].

-

GHS Precautionary Statements: P264, P280, P305+P351+P338, P337+P313[2].

-

Toxicity Data: Limited data from one study indicates a subcutaneous LD50 of 2235 mg/kg in mice[2].

As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a propylene glycol ether with a unique combination of properties that make it a promising ingredient for various applications, particularly in the pharmaceutical and cosmetic industries. Its amphiphilic nature, potential as a penetration enhancer and solvent, and possible antimicrobial activity warrant further investigation. The synthesis and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. 3-(Hexyloxy)-1,2-propanediol. [Link]

- Google Patents. Novel antioxidants for cosmetics and pharmaceutical compositions containing glycerol alkyl ethers.

-

CDP. The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. [Link]

-

ResearchGate. Safety Assessment of Alkyl Glyceryl Ethers as Used in Cosmetics. [Link]

-

PubMed Central. Alkyl Glycerol Ethers as Adaptogens. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Propylene Glycol. [Link]

-

Wikipedia. Glycol ethers. [Link]

-

National Center for Biotechnology Information. Table 6-2, Analytical Methods for Determining Propylene Glycol in Environmental Samples - Toxicological Profile for Propylene Glycol. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Preparation of Glycerol Derivatives by Entered of Glycerol in Different Chemical Organic Reactions: A review. [Link]

-

National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples - Toxicological Profile for Propylene Glycol. [Link]

-

Frontiers in Bioengineering and Biotechnology. Insights on production mechanism and industrial applications of renewable propylene glycol. [Link]

-

European Medicines Agency. Propylene glycol used as an excipient. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Apollo Scientific. 3-(Hexyloxy)propane-1,2-diol. [Link]

-

PubChem. This compound. [Link]

-

PubChem. This compound | C9H20O3 | CID 11229094. [Link]

-

European Medicines Agency. Propylene glycol used as an excipient. [Link]

-

ResearchGate. Mass Spectrometry of Polymers: Polypropylene Glycol. [Link]

-

ResearchGate. FT–IR spectra of raw materials (propylene glycol and oleic acid) and the first-step product. [Link]

-

PubMed Central. A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography. [Link]

-

Scientific Reports. Supplementary Information. [Link]

-

PubMed. Addition of Poly (Propylene Glycol) to Multiblock Copolymer to Optimize siRNA Delivery. [Link]

-

PubChem. 3-(Benzyloxy)propane-1,2-diol. [Link]

-

NIST WebBook. Propylene Glycol. [Link]

-

ResearchGate. FTIR spectra of the three precursors. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SpectraBase. Polypropylene glycol. [Link]

-

NIST WebBook. Propylene glycol, TMS derivative. [Link]

-

NIST WebBook. Propylene Glycol. [Link]

-

OUCI. A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography. [Link]

-

NIST WebBook. Propylene glycol, TMS derivative. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. CN101624334A - Method for preparing glycerin ether from glycerol - Google Patents [patents.google.com]

- 5. SID 135040708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. Buy 3-(Hexyloxy)propane-1,2-diol | 10305-38-1 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20150080613A1 - Method for preparing glycerol ether and glycol ether - Google Patents [patents.google.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Addition of poly (propylene glycol) to multiblock copolymer to optimize siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Table 6-2, Analytical Methods for Determining Propylene Glycol in Environmental Samples - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Propylene glycol, TMS derivative [webbook.nist.gov]

- 20. Propylene glycol, TMS derivative [webbook.nist.gov]

- 21. This compound | C9H20O3 | CID 11229094 - PubChem [pubchem.ncbi.nlm.nih.gov]

"synthesis of 3-Hexyloxypropylene glycol"

An In-Depth Technical Guide to the Synthesis of 3-Hexyloxypropylene Glycol

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, also known by its IUPAC name, 3-hexoxypropane-1,2-diol[1]. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, offering field-proven insights and detailed methodologies.

Introduction and Significance

This compound (C₉H₂₀O₃) is a glycerol monoether, a class of compounds with significant utility across various industries[1][2]. Its structure, featuring a hexyl ether group and a diol, imparts amphiphilic properties, making it a valuable intermediate or final product. Derivatives of propylene glycol are widely used as solvents, emulsifiers, humectants, and preservatives in the food, pharmaceutical, and cosmetic industries[3][4]. The specific properties of this compound make it a target for applications requiring a non-ionic surfactant with a defined hydrophobic-lipophilic balance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O₃ | [1] |

| Molar Mass | 176.25 g/mol | [1] |

| IUPAC Name | 3-hexoxypropane-1,2-diol | [1] |

| CAS Number | 10305-38-1 | [1] |

Core Synthesis Methodology: Base-Catalyzed Epoxide Ring-Opening

The most direct and regioselective route to this compound is the nucleophilic ring-opening of glycidol (2,3-epoxy-1-propanol) with 1-hexanol. Glycidol is a bifunctional molecule containing both an epoxide and a primary alcohol group, making it a versatile building block[5][6]. The choice of catalyst—acidic or basic—is critical as it dictates the final product distribution.

Mechanistic Rationale: The Imperative of Base Catalysis

The reaction between an alcohol and an epoxide can proceed via two distinct pathways:

-

Acid Catalysis : In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide carbons more electrophilic. The nucleophilic attack from the alcohol can then occur at either the more substituted (C2) or less substituted (C1) carbon, leading to a mixture of regioisomers (1-hexyloxy- and 2-hexyloxy- isomers).[6]

-

Base Catalysis : A strong base deprotonates the 1-hexanol to form the more nucleophilic hexoxide anion. This anion then attacks the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted primary carbon (C3 of the propanediol backbone), following an Sₙ2 mechanism. This results in the highly selective formation of the desired primary ether, 3-hexyloxy-1,2-propanediol.[6][7]

Therefore, to ensure high yield and purity of the target compound, a base-catalyzed approach is the method of choice. Common bases for this transformation include sodium hydroxide, potassium hydroxide, or the corresponding metal alkoxides.

Visualizing the Reaction Mechanism

The following diagram illustrates the base-catalyzed pathway for the synthesis.

Sources

- 1. This compound | C9H20O3 | CID 11229094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 135040708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Applications of Propylene Glycol - Shandong Lanhe Chemical Co.,Ltd [lanhechem.com]

- 4. chemist.eu [chemist.eu]

- 5. Glycidol - Wikipedia [en.wikipedia.org]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. pubs.acs.org [pubs.acs.org]

"3-Hexyloxypropylene glycol structural formula"

An In-depth Technical Guide to 3-Hexyloxypropylene Glycol: Properties, Synthesis, and Pharmaceutical Applications

Abstract

This compound, also known as 3-(hexyloxy)propane-1,2-diol, is an amphiphilic organic compound emerging as a molecule of significant interest for researchers in material science and drug development. Its unique molecular structure, featuring a hydrophilic diol head group and a moderately lipophilic hexyl ether tail, imparts valuable properties as a surfactant, emollient, and potential pharmaceutical excipient. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a representative synthesis protocol, and a forward-looking analysis of its applications in the pharmaceutical sciences. We explore its potential as a novel solubilizing agent and a component in advanced drug delivery systems, grounded in the established roles of similar glycol-based structures.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is paramount for its effective application. This section details the structural and chemical properties of this compound.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers across chemical databases, which are summarized below for clarity and cross-referencing.

| Identifier | Value | Source |

| IUPAC Name | 3-hexoxypropane-1,2-diol | [1] |

| Common Synonyms | This compound, 1-O-hexylglycerol | [1][2] |

| CAS Number | 10305-38-1 | [1][3] |

| Molecular Formula | C₉H₂₀O₃ | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| InChIKey | MQVMITUCTLYRNV-UHFFFAOYSA-N | [3] |

Structural Analysis

The functionality of this compound is derived directly from its structure: a three-carbon propane backbone featuring two hydroxyl groups at positions 1 and 2, and a hexyloxy group attached at the third position.[4] This arrangement classifies it as a diol and an ether. The vicinal diol group serves as the polar, hydrophilic head, capable of forming hydrogen bonds, while the six-carbon hexyl chain acts as the nonpolar, hydrophobic tail.[4]

Sources

An In-Depth Technical Guide to the Aqueous Solubility of 3-(Hexyloxy)propane-1,2-diol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the aqueous solubility of 3-(Hexyloxy)propane-1,2-diol, a P-series glycol ether. Understanding the solubility of this compound is critical for its effective application in various scientific and industrial fields, particularly in pharmaceutical formulations where it serves as a high-performance solvent and excipient.

Introduction: The Significance of 3-(Hexyloxy)propane-1,2-diol in Advanced Applications

3-(Hexyloxy)propane-1,2-diol, also known as 3-Hexyloxypropylene glycol, is a member of the propylene-based (P-series) glycol ethers family.[1] These compounds are characterized by their amphiphilic nature, possessing both a hydrophilic polyether-alcohol chain and a nonpolar alkyl group.[2] This dual characteristic imparts unique solvency properties, allowing them to dissolve a wide range of both polar and non-polar substances.[3]

In the context of drug development, P-series glycol ethers are often preferred over their ethylene-based (E-series) counterparts due to their generally lower toxicity profiles.[1][4] They are instrumental as solvents or co-solvents for active pharmaceutical ingredients (APIs), enhancing solubility and improving the stability and bioavailability of drug formulations.[3][4] The aqueous solubility of an excipient like 3-(Hexyloxy)propane-1,2-diol is a pivotal parameter that dictates its utility in various dosage forms, from topical creams to parenteral solutions.

Section 1: Physicochemical Profile

A foundational understanding of the physicochemical properties of 3-(Hexyloxy)propane-1,2-diol is essential for predicting its behavior in aqueous systems.

Chemical Structure

The molecular structure of 3-(Hexyloxy)propane-1,2-diol consists of a propane-1,2-diol backbone with a hexyl ether group attached at the third carbon. This structure is fundamental to its solubility characteristics.

Sources

Navigating the Safety and Application of 3-Hexyloxypropylene Glycol: A Technical Guide for Researchers

An In-depth Monograph for Scientists and Drug Development Professionals on the Safe and Effective Utilization of a Promising Propylene Glycol Ether

In the landscape of pharmaceutical research and development, the selection of appropriate excipients and solvents is a critical determinant of a formulation's ultimate success. Among the diverse chemical entities available, propylene glycol ethers have carved a significant niche due to their versatile solvency, low volatility, and favorable safety profiles relative to their ethylene glycol-based counterparts. This guide focuses on a specific member of this class, 3-Hexyloxypropylene glycol (CAS No. 10305-38-1), also known as 3-(hexyloxy)propane-1,2-diol or propylene glycol mono-n-hexyl ether.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a standard safety data sheet (SDS) to provide a deeper understanding of the chemical's properties, safe handling protocols rooted in scientific principles, and practical experimental methodologies. The insights herein are curated to empower the user to work with this compound confidently and responsibly, maximizing its potential while ensuring the highest standards of laboratory safety.

Chemical and Physical Identity: Understanding the Molecule

A thorough understanding of a chemical's physical and chemical properties is the bedrock of its safe and effective use. This compound is a clear, colorless liquid. Its molecular structure, consisting of a propylene glycol backbone with a hexyl ether linkage, imparts a unique amphiphilic character, rendering it soluble in a variety of polar and non-polar solvents.

| Property | Value | Source |

| CAS Number | 10305-38-1 | |

| Molecular Formula | C9H20O3 | |

| Molecular Weight | 176.25 g/mol | |

| Boiling Point | 278 °C at 102.7-102.9 kPa | ChemicalBook |

| Density | 0.97 g/cm³ at 20°C | ChemicalBook |

| Vapor Pressure | 0.055-0.11 Pa at 20-25°C | ChemicalBook |

| Flash Point | 109 °C / 4mm | |

| pKa | 13.69 ± 0.20 (Predicted) | ChemicalBook |

| LogP | 1.81 at 20°C | ChemicalBook |

| Surface Tension | 56.2 mN/m at 1 g/L and 20°C | ChemicalBook |

Toxicological Profile: A Risk-Based Assessment

The toxicological assessment of any chemical is paramount to establishing safe handling procedures. While comprehensive toxicological data for this compound is not extensively available in the public domain, we can draw valuable insights from data on the broader class of propylene glycol ethers (P-series) and the available information for the specific compound. P-series glycol ethers are generally recognized as having a lower toxicity profile compared to the E-series (ethylene glycol ethers).

Acute Toxicity: A key piece of available data is the subcutaneous LD50 in mice, which is reported to be 2235 mg/kg. This value suggests a moderate level of acute toxicity via this route of administration. The observed effects at this dosage included flaccid paralysis, muscle weakness, and respiratory changes. While oral and dermal LD50 values for this compound are not readily available, for a structurally similar compound, 3-(2-Ethylhexyloxy)-1,2-propanediol, the oral and dermal LD50 in rats are both reported to be > 2000 mg/kg, indicating low acute toxicity by these routes.

Irritation and Sensitization: The GHS classification for this compound includes H315 (Causes skin irritation) and H318 (Causes serious eye damage). This necessitates the use of appropriate personal protective equipment to prevent direct contact with skin and eyes. For the related compound 3-(2-Ethylhexyloxy)-1,2-propanediol, it is also classified as causing serious eye damage (H318).

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no specific data available on the carcinogenic, mutagenic, or reproductive toxicity of this compound. However, studies on other propylene glycol ethers, such as propylene glycol monomethyl ether (PGME), have not shown evidence of genotoxic, developmental, or reproductive hazards. It is a prudent practice in the absence of specific data to handle all chemicals with the potential for long-term health effects with a high degree of caution.

Ecological Impact: Environmental Fate and Effects

Responsible chemical handling extends to minimizing environmental impact. Ecotoxicity data for this compound is limited. However, for the similar compound 3-(2-Ethylhexyloxy)-1,2-propanediol, it is classified as harmful to aquatic life with long-lasting effects (H412). This suggests that releases of this compound into the environment should be avoided.

Safe Handling and Storage: A Proactive Approach to Laboratory Safety

A proactive and informed approach to safety is essential when working with any chemical. The following guidelines are based on the known hazards of this compound and general best practices for handling propylene glycol ethers.

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind PPE selection is directly linked to the identified hazards of skin and eye irritation.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye damage.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn to prevent skin contact. A lab coat or other protective clothing is also recommended.

-

Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary. However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

Preparedness is key to effectively managing accidental releases.

Spill Cleanup Protocol:

-

Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

-

Don PPE: Wear the appropriate personal protective equipment as outlined in section 4.1.

-

Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

-

Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.

-

Decontaminate the Area: Clean the spill area thoroughly with soap and water.

-

Report: Report the spill to the appropriate safety personnel.

Caption: Spill Response Flowchart.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols: Methodologies for Laboratory Use

The following protocols provide a framework for the safe and accurate use of this compound in a research setting.

Protocol for Preparation of a Standard Solution

This protocol is foundational for many analytical and formulation studies. The causality for the use of a fume hood and precise volumetric measurements lies in ensuring user safety from inhalation exposure and maintaining the accuracy of the prepared solution.

-

Preparation: Work in a chemical fume hood. Ensure all glassware is clean and dry.

-

Tare Balance: Place a clean, dry volumetric flask on an analytical balance and tare it.

-

Weighing: Using a calibrated pipette, carefully transfer the desired mass of this compound into the volumetric flask. Record the exact mass.

-

Dissolution: Add a portion of the desired solvent to the volumetric flask and swirl gently to dissolve the this compound.

-

Dilution to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Use a dropper for the final additions to ensure accuracy.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling: Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.

Analytical Method for Quantification: Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like propylene glycol ethers.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

Sample Preparation:

-

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Prepare the sample for analysis by diluting it with the same solvent to a concentration that falls within the calibration range.

-

If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Caption: Gas Chromatography (GC) Analysis Workflow.

Conclusion: A Commitment to Informed and Safe Science

This compound presents a valuable tool for researchers in drug development and other scientific fields. Its favorable properties as a solvent and potential excipient are clear. However, as with any chemical, a thorough understanding of its safety profile and proper handling procedures is non-negotiable. This guide has aimed to provide a comprehensive and practical resource to facilitate the safe and effective use of this compound. By adhering to the principles of proactive safety, including the consistent use of appropriate PPE, proper storage, and emergency preparedness, researchers can confidently explore the full potential of this compound while maintaining a safe and responsible laboratory environment. It is imperative that the scientific community continues to investigate and publish more detailed toxicological and ecotoxicological data for this and other emerging chemicals to ensure a complete and evolving understanding of their risk profiles.

References

-

Carl ROTH. (2024, September 17). Safety Data Sheet: Propylene glycol ethyl ether. Retrieved from [Link]

-

Carl ROTH. (2024, September 17). Safety Data Sheet: Propylene glycol ethyl ether. Retrieved from [Link]

-

Propylene Glycol Safety Protocols: Essential Guidelines for Handling. (n.d.). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propylene Glycol Monomethyl Ether. Retrieved from [Link]

-

Science Lab. (2005, October 10). Propylene Glycol. Retrieved from [Link]

-

ATSDR. (n.d.). Toxicological Profile for Propylene Glycol. Retrieved from [Link]

-

Loba Chemie. (2024, June 13). PROPYLENE GLYCOL EXTRA PURE. Retrieved from [Link]

-

ECETOC. (n.d.). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. Retrieved from [Link]

-

PubChem. (n.d.). 3-((2-Ethylhexyl)oxy)-1,2-propanediol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2004, May). Toxicokinetics of propylene glycol mono-t-butyl ether following intravenous or inhalation exposure in rats and mice. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-(2-ethylhexyloxy)propane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-1,2-propanediol. Retrieved from [Link]

-

PubMed. (2024, March 10). Glycol Ether Toxicology. Retrieved from [Link]

-

New toxicity data for the propylene glycol ethers - a commitment to public health and safety. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(hexyloxy)propane-1,2-diol (C9H20O3). Retrieved from [Link]

-

PubMed. (2017, September 1). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]

-

European Commission. (n.d.). Opinion on 3-Monochloro-propane-1,2-Diol (3-MCPD). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

-

PubChem. (n.d.). acetone degradation III (to propane-1,2-diol) | Pathway. Retrieved from [Link]

-

6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Retrieved from [Link]

-

PubMed. (2012, June 1). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Retrieved from [Link]

-

PubMed. (2022, April 15). Elucidating the biodegradation pathway and catabolic genes of benzophenone-3 in Rhodococcus sp. S2-17. Retrieved from [Link]

-

PubMed. (n.d.). Measurement of ethylene glycol (ethane-1,2-diol) in biological specimens using derivatisation and gas-liquid chromatography with flame ionisation detection. Retrieved from [Link]

-

OUCI. (n.d.). Antimycotic activity of propane-1,2-diol (propylene glycol). Retrieved from [Link]

Toxicological Profile of 3-Hexyloxypropylene Glycol: An In-Depth Technical Guide

Introduction: Characterizing 3-Hexyloxypropylene Glycol through a Read-Across Approach

The scientific basis for this approach lies in the common metabolic and toxicological pathways shared by members of the PGE family. Propylene glycol ethers are categorized as P-series glycol ethers, which are demonstrably less toxic than the E-series (ethylene glycol ethers).[4] This critical distinction arises from their metabolism. The predominant alpha-isomer of PGEs, which constitutes the vast majority of the commercial product, is a secondary alcohol. This structural feature prevents its metabolism to the more toxic alkoxypropionic acid metabolites, a pathway responsible for the adverse effects observed with some E-series glycol ethers.[3][5] Consequently, the toxicological profile of this compound can be reliably inferred from data on structurally similar long-chain PGEs.

Caption: Logical framework for the read-across approach.

Acute Toxicity

Acute toxicity studies are fundamental in assessing the potential for adverse effects following a single, short-term exposure to a substance via oral, dermal, or inhalation routes. For the PGE category, a consistent pattern of low acute toxicity is observed.[3]

Oral Toxicity

The available data for various PGEs indicate that they are of low acute toxicity when ingested.

| Substance | Species | LD50 (mg/kg) | Reference |

| Propylene Glycol n-Butyl Ether (PnB) | Rat | >3,000 | [3] |

| 3-Methoxy-1,2-propanediol | Mouse | >2,547 (subcutaneous) | [6] |

Experimental Protocol: Acute Oral Toxicity (OECD 423) The acute toxic class method is a sequential procedure using a limited number of animals to classify a substance into a toxicity category.

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Dermal Toxicity

Consistent with the oral data, PGEs exhibit low acute toxicity via the dermal route. Dermal LD50 values are generally greater than 2,000 mg/kg, a level at which classification for acute dermal toxicity is typically not required.[3] For propylene glycol 1-ethyl ether, the dermal LD50 in rabbits was estimated to be 9 ml/kg.[7]

Inhalation Toxicity

For related PGEs, inhalation LC50 values were found to be high, indicating low acute toxicity from inhalation.[3] For instance, no mortality was observed in rats exposed to high concentrations of propylene glycol 1-ethyl ether.[7]

Skin and Eye Irritation

The potential of a substance to cause local irritation upon contact with the skin and eyes is a critical toxicological endpoint.

Skin Irritation

Glycol ethers are generally not considered to be significantly irritating to the skin upon a single exposure.[8] However, due to their solvent properties, prolonged or repeated contact may lead to defatting of the skin and more severe irritation.[8] A Safety Data Sheet for the structurally similar 3-ethoxy-1,2-propanediol classifies it as a skin irritant.[9]

Eye Irritation

The available data suggests that PGEs can cause eye irritation. 3-Ethoxy-1,2-propanediol is classified as causing serious eye irritation.[9] This is consistent with the general properties of solvents.

Experimental Protocol: In Vitro Eye Irritation (OECD 492) Modern toxicological practice emphasizes the use of in vitro methods to reduce animal testing. The Reconstructed human Cornea-like Epithelium (RhCE) test is a validated method to assess eye irritation potential.

Caption: Workflow for an in vitro eye irritation test (OECD 492).

Skin Sensitization

Skin sensitization is an allergic response mediated by the immune system following skin contact with a substance. There is no evidence from animal studies or human observations to suggest that glycol ethers are skin sensitizers.[8] The Safety Data Sheet for 3-ethoxy-1,2-propanediol also indicates it is not classified as a skin sensitizer.[9]

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A robust database for PGEs indicates a lack of genotoxic potential.[2][8] This is a significant finding, as it suggests that these substances are unlikely to be carcinogenic through a mutagenic mode of action.

Tiered Testing Strategy for Genotoxicity A standard battery of tests is employed to assess the genotoxic potential of a chemical, starting with in vitro assays and proceeding to in vivo studies if necessary.

-

Ames Test (OECD 471): A bacterial reverse mutation assay to detect gene mutations.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): Assesses chromosomal damage in mammalian cells.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): If in vitro tests are positive, this in vivo test is conducted to assess genotoxicity in a whole animal system.

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance. For the PGE class, the primary target organs identified in animal studies are the liver and kidney.[5][8] For example, long-term inhalation studies of propylene glycol mono-t-butyl ether in mice resulted in an increased incidence of liver tumors, while the effect in rats was considered uncertain.[10] It is important to note that these effects are typically observed at high dose levels.

Toxicokinetics and Metabolism

The toxicokinetics of a substance describes its absorption, distribution, metabolism, and excretion (ADME). The metabolism of PGEs is the key determinant of their low toxicity profile compared to E-series ethers.

The primary metabolic pathway for PGEs involves oxidation via alcohol dehydrogenase.[8] However, the alpha-isomer of PGEs, including presumably this compound, is a secondary alcohol. This structure hinders oxidation to an alkoxypropionic acid, the metabolite class linked to the significant toxicities of E-series glycol ethers.[5] Instead, the likely metabolic pathway involves conjugation (e.g., glucuronidation) and excretion, or cleavage of the ether bond.

Caption: Postulated metabolic pathway for this compound.

Conclusion

Based on a comprehensive review of the available data for the propylene glycol ether (PGE) category and structurally related analogues, this compound is predicted to have a low order of toxicity.

-

Acute Toxicity: Low via oral, dermal, and inhalation routes.

-

Irritation: Likely to be a skin and eye irritant, but not a potent one upon single exposure.

-

Sensitization: Unlikely to be a skin sensitizer.

-

Genotoxicity: Unlikely to be genotoxic.

-

Repeated Dose Toxicity: Potential for effects on the liver and kidneys at high dose levels after prolonged exposure.

This toxicological profile, inferred through a scientifically robust read-across approach, provides a strong foundation for the safe handling and use of this compound in research and development settings.

References

-

OECD. (n.d.). Propylene Glycol Ethers. OECD Existing Chemicals Database. [Link]

-

Spencer, P. J., et al. (2004). New toxicity data for the propylene glycol ethers - a commitment to public health and safety. Toxicology Letters. [Link]

-

ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. ECETOC Technical Report No. 95. [Link]

-

National Toxicology Program. (2004). NTP technical report on the toxicology and carcinogenesis studies of propylene glycol mono-t-butyl ether (CAS No. 57018-52-7) in F344/N rats and B6C3F1 mice and a toxicology study of propylene glycol mono-t-butyl ether in male NBR rats (inhalation studies). National Toxicology Program technical report series. [Link]

-

ECETOC. (1995). The Toxicology of Glycol Ethers and its Relevance to Man. ResearchGate. [Link]

-

De Luca, C., & Hopf, N. B. (2023). Neurotoxic effects of propylene glycol ethers: Potential risk to human health. ResearchGate. [Link]

-

Danish Environmental Protection Agency. (2002). Evaluation of health hazards by exposure to Propylene glycol 1-ethyl ether and its acetate. ResearchGate. [Link]

-

ATSDR. (1997). Toxicological Profile for Propylene Glycol. Agency for Toxic Substances and Disease Registry. [Link]

-

Stanton, M., & Mahajan, K. (2024). Glycol Ether Toxicology. PubMed. [Link]

-

ECHA. (2023). Registration Dossier. European Chemicals Agency. [Link]

-

ECHA. (n.d.). REACH registrations. ECHA CHEM. [Link]

-

ECHA. (2020). Viscosity - Registration Dossier. European Chemicals Agency. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

ECHA. (n.d.). Search for chemicals. European Chemicals Agency. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Ethoxy-1,2-propanediol. [Link]

-

Haz-Map. (n.d.). 3-Methoxy-1,2-propanediol - Hazardous Agents. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenoxy-1,2-propanediol. PubChem Compound Database. [Link]

Sources

- 1. SID 135040708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Glycol Ether Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ecetoc.org [ecetoc.org]

- 6. 3-Methoxy-1,2-propanediol - Hazardous Agents | Haz-Map [haz-map.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemos.de [chemos.de]

- 10. NTP technical report on the toxicology and carcinogenesis studies of propylene glycol mono-t-butyl ether (CAS No. 57018-52-7) in F344/N rats and B6C3F1 mice and a toxicology study of propylene glycol mono-t-butyl ether in male NBR rats (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-Hexyloxypropylene glycol literature review"

An In-Depth Technical Guide to 3-Hexyloxypropylene Glycol

Introduction

This compound, also known as 3-(hexyloxy)propane-1,2-diol or propylene glycol n-hexyl ether, is a high-performance organic solvent belonging to the family of propylene glycol ethers.[1][2] These ethers are known for their excellent solvency, coupling, and wetting properties, making them valuable in a wide array of industrial and commercial applications.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a probable synthesis methodology, potential applications, and critical safety and toxicological data.

Part 1: Chemical and Physical Properties

This compound is a C9 aliphatic ether-alcohol with the molecular formula C9H20O3.[1] Its structure combines a hexyl ether group with a propylene glycol backbone, imparting both hydrophobic and hydrophilic characteristics. This amphiphilic nature is key to its utility as a solvent and coupling agent.

Identifiers

| Identifier | Value |

| IUPAC Name | 3-hexoxypropane-1,2-diol[1] |

| CAS Number | 10305-38-1[1][2] |

| Molecular Formula | C9H20O3[1] |

| Molecular Weight | 176.25 g/mol [1] |

| Synonyms | 3-(Hexyloxy)propane-1,2-diol, this compound[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available, other properties are estimated based on the behavior of similar propylene glycol ethers.

| Property | Value |

| Appearance | Colorless liquid (presumed) |

| Odor | Mild, ether-like (presumed) |

| Boiling Point | Not specified, but expected to be high due to molecular weight |

| Melting Point | Not specified |

| Flash Point | Not specified |

| Water Solubility | Expected to have moderate to good solubility |

| Density | Not specified |

Propylene glycol ethers, in general, are known for their low volatility and are miscible with a broad range of solvents, including water, alcohols, and hydrocarbons.[5]

Part 2: Synthesis of this compound

Proposed Reaction Scheme

The synthesis involves the nucleophilic attack of the hexoxide ion (formed by the deprotonation of 1-hexanol by a base) on the less sterically hindered carbon of the propylene oxide epoxide ring. This is followed by protonation of the resulting alkoxide to yield the final product.

Sources

Methodological & Application

Application Notes and Protocols for 3-Hexyloxypropylene Glycol in Research

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The research landscape for 3-Hexyloxypropylene glycol (CAS: 10305-38-1) is currently nascent. Direct, peer-reviewed studies detailing its specific applications are limited. This guide, therefore, takes a foundational approach. Based on the compound's inherent amphiphilic properties—a hydrophilic propylene glycol head and a lipophilic hexyl ether tail—we extrapolate its potential utility in several high-value research areas. The following application notes and protocols are built upon established scientific principles and methodologies proven effective for structurally related compounds, such as other alkyl glyceryl ethers and non-ionic surfactants.[1][2][3][4] Our objective is to provide a robust starting point for researchers to explore and validate the use of this promising molecule.

Introduction to this compound

This compound, also known as 3-(hexyloxy)propane-1,2-diol or hexyl glyceryl ether, is a bifunctional molecule with a distinct amphiphilic character. This structure strongly suggests its utility as a non-ionic surfactant, emulsifier, solubilizer, and skin penetration enhancer. Its propylene glycol moiety offers hydrophilicity and hydrogen-bonding capabilities, while the C6 hexyl chain provides a non-polar, lipophilic domain. This combination allows it to interface between oil and water phases and to interact with biological membranes.

| Property | Value | Source |

| CAS Number | 10305-38-1 | PubChem |

| Molecular Formula | C₉H₂₀O₃ | PubChem |

| Molecular Weight | 176.25 g/mol | PubChem |

| IUPAC Name | 3-(hexyloxy)propane-1,2-diol | PubChem |

| Synonyms | Hexyl glyceryl ether, 1-O-hexylglycerol | PubChem |

These application notes will detail protocols for three promising research areas:

-

Topical & Transdermal Drug Delivery: As a chemical penetration enhancer.

-

Pharmaceutical Formulation: As a co-surfactant for creating stable nanoemulsions.

-

Cell Biology & Proteomics: As a mild, non-ionic detergent for cell lysis and protein extraction.

Application I: Topical & Transdermal Drug Delivery Enhancement

Scientific Rationale

The primary barrier to topical drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly organized, lipid-rich matrix.[5] Chemical penetration enhancers facilitate drug transport across this barrier through various mechanisms.[6][7] Based on its amphiphilic structure, this compound is hypothesized to act as an enhancer by:

-

Disrupting Lipid Bilayer Organization: The lipophilic hexyl tail can insert into the intercellular lipid matrix of the SC, disrupting the tight packing of ceramides, cholesterol, and fatty acids. This increases the fluidity of the lipid lamellae, creating a more permeable pathway for drug molecules.[7][8][9]

-

Increasing Drug Partitioning: The molecule may alter the solvent nature of the SC, improving the partitioning of a drug from its vehicle into the skin.[8]